molecular formula C17H16N2O3 B2554225 4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921813-34-5

4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Cat. No.: B2554225
CAS No.: 921813-34-5
M. Wt: 296.326
InChI Key: XANFKMGEMSJKPR-UHFFFAOYSA-N
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Description

4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a synthetic organic compound designed for research applications, featuring a molecular hybrid of an oxindole core and a benzamide moiety. This structure is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The oxindole scaffold is a well-established privileged structure in kinase drug discovery programs and is present in several approved therapeutics . Its versatility allows for interaction with the ATP-binding sites of various kinases, making it a valuable template for creating chemical tool compounds . The integration of a benzamide group further enhances its research utility, as benzamide derivatives are known to exhibit a wide range of pharmacological activities and are frequently explored in the design of novel bioactive molecules . This combination makes this compound a promising candidate for researchers investigating new inhibitors for cancer biology and signal transduction pathways. Its potential mechanism of action, inferred from related structures, likely involves competitive binding at the kinase ATP-binding pocket, thereby modulating kinase activity and downstream cellular functions . Researchers can utilize this compound as a building block or a lead structure for optimizing selectivity and potency against specific kinase targets, contributing to the discovery of narrow-spectrum inhibitors. Please Note: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-19-15-8-5-13(9-12(15)10-16(19)20)18-17(21)11-3-6-14(22-2)7-4-11/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANFKMGEMSJKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Benzamide Structure: The benzamide structure can be formed by coupling the indoline derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxoindoline moiety to an indoline moiety.

    Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield indoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of 4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is its potential as an anticancer agent. Research indicates that compounds with indole structures can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound induces apoptosis in cancer cells by increasing pro-apoptotic markers and decreasing anti-apoptotic proteins such as Bcl-2.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-715.4Induction of apoptosis
HeLa12.8Inhibition of cell proliferation
A54918.2Cell cycle arrest in G2/M phase

These findings support the compound's role as a promising candidate for further development in cancer therapeutics.

Biological Studies

Cellular Effects
The compound's biological effects extend beyond anticancer properties. It has been shown to possess anti-inflammatory, antiviral, and antimicrobial activities. The indole nucleus contributes to these effects through various mechanisms, including enzyme inhibition and modulation of gene expression.

Molecular Mechanisms
Research suggests that the compound interacts with specific molecular targets involved in cellular signaling pathways, which may lead to therapeutic benefits in conditions such as inflammation and infection.

Chemical Research

Template for Novel Derivatives
In chemical research, this compound serves as a scaffold for synthesizing new derivatives with enhanced biological activity. The structural modifications can lead to compounds with improved efficacy against specific diseases or conditions.

Comparison with Similar Compounds
The unique structure of this compound allows comparisons with related compounds to evaluate differences in biological activity:

Compound NameKey Differences
N-(1-Methyl-2-Oxoindolin-5-Yl)BenzamideLacks the methoxy group
4-Methoxy-N-(2-Oxoindolin-5-Yl)BenzamideLacks the methyl group
4-Methoxy-N-(1-Methyl-2-Oxoindolin-5-Yl)BenzeneSulfonamideContains a sulfonamide group

These comparisons highlight the structural attributes that influence biological activity and pharmacological properties.

Case Studies

Several studies have documented the efficacy of this compound:

  • Induction of Apoptosis in MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic markers, confirmed through flow cytometry analysis.
  • Inhibition of Proliferation in HeLa Cells : Another investigation revealed that the compound effectively inhibited cell proliferation, suggesting its potential use in treating cervical cancer.
  • Cell Cycle Arrest : The compound was found to cause G2/M phase arrest in A549 lung cancer cells, which is crucial for preventing further cell division and promoting cell death.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural and functional differences between the target compound and its analogs:

Substituent Effects on Molecular Properties

Table 1: Structural and Functional Comparison
Compound Name Key Substituents/Functional Groups Notable Properties/Applications References
4-Methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide Methoxy, benzamide, indolinone Hypothetical: Potential bioactivity via indolinone-mediated interactions
4-Methoxy-N-(phenylcarbamothioyl)benzamide Methoxy, benzamide, thiourea Forms metal complexes (Mn(II), Co(II)); antimicrobial applications
MPiCB (4-Methoxy-N-(piperidine-1-carbonothioyl)benzamide) Methoxy, benzamide, piperidine-thiocarbonyl Distorted conformation; strong N–H⋯O hydrogen bonding in crystals
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Bromo, nitro, methoxy, benzamide Structural comparison highlights nitro group’s steric effects
ZD3523 (Fluorinated indolecarboxamide) Trifluorobutyl, methoxy, sulfonyl High potency (Ki = 0.42 nM) as leukotriene antagonist
Key Observations:

Thiourea vs. Indolinone Moieties: Thiourea derivatives (e.g., 4-methoxy-N-(phenylcarbamothioyl)benzamide) exhibit metal-coordination capabilities via S and O atoms, enabling applications in catalysis or antimicrobial agents . The indolinone group in the target compound may enhance planarity, facilitating π-π stacking in biological targets (e.g., kinase inhibition) .

Substituent Impact on Bioactivity :

  • Fluorinated analogs like ZD3523 demonstrate that electron-withdrawing groups (e.g., trifluorobutyl) significantly enhance receptor binding affinity .
  • Methoxy groups generally improve solubility and modulate electronic effects, as seen in MPiCB’s hydrogen-bonding networks .

Steric and Conformational Effects :

  • Bulky substituents (e.g., nitro in 4MNB) distort molecular geometry, affecting crystal packing and reactivity .
  • Piperidine rings in MPiCB adopt twisted conformations, influencing coordination chemistry compared to pyrrolidine analogs .

Spectroscopic and Crystallographic Insights

Table 2: Analytical Data from Comparable Compounds
Compound Name FTIR Peaks (cm⁻¹) ¹H NMR Features (DMSO-d6) Crystal Packing Behavior References
4-Methoxy-N-(phenylcarbamothioyl)benzamide C=O (1680), C=S (1250), NH (3300) δ 7.8–6.8 (aromatic H), δ 3.8 (OCH₃) Not reported
MPiCB C=O (1675), C=S (1245), NH (3295) δ 7.6–6.9 (aromatic H), δ 3.8 (OCH₃) Chains via N–H⋯O and C–H⋯O bonds
N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide NH₂ (3450), C=O (1685) δ 6.5–7.9 (aromatic H), δ 3.3–4.1 (OCH₃, OCH₂CH₂O) Not reported
Key Findings:
  • FTIR: The target compound’s amide C=O and indolinone C=O peaks would likely appear near 1680–1675 cm⁻¹, similar to MPiCB .
  • ¹H NMR: Methoxy protons resonate around δ 3.8, while indolinone NH may appear near δ 10–12, as seen in analogous indole derivatives .

Biological Activity

4-Methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a synthetic compound belonging to the indole derivative class, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Structural Characteristics

The compound features:

  • Indole nucleus : Central to its biological activity.
  • Methoxy group : Enhances solubility and biological interactions.
  • Benzamide structure : Facilitates receptor binding and modulation.

Biological Activities

The biological activities of this compound are primarily attributed to its indole nucleus, which is known for various pharmacological effects:

  • Anticancer Activity
    • Mechanism : Induces apoptosis and cell cycle arrest in cancer cells.
    • Research Findings : Studies have shown significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .
    Cell LineIC50 Value (µM)Comparison DrugComparison Drug IC50 (µM)
    MCF-71.84Doxorubicin2.57
    HCT-1163.31Doxorubicin3.70
    HepG26.99Doxorubicin3.56
  • Antimicrobial Activity
    • The compound has shown potential antimicrobial properties, inhibiting the growth of various bacterial strains, although specific data on effectiveness against individual pathogens is limited.
  • Anti-inflammatory Effects
    • Research indicates that the compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

The mechanism of action involves multiple pathways:

  • Receptor Interaction : The benzamide core interacts with various receptors, potentially modulating their activity.
  • Enzyme Inhibition : The indole moiety binds to active sites of enzymes, inhibiting their function, which is crucial in cancer progression and inflammation.

Anticancer Studies

A study evaluating the anticancer potential of similar indole derivatives reported that compounds with structural similarities exhibited significant cytotoxicity against human cancer cell lines. For instance, derivatives showed a notable effect on cell cycle regulation and apoptosis induction in sensitive cell lines .

In Vivo Studies

In vivo models have demonstrated that derivatives similar to this compound can effectively reduce tumor size and improve survival rates in animal models of cancer .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
3,4,5-trimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamideThree methoxy groups; indole derivativeAnticancer (tubulin inhibition)
N-(1-Methylindolyl)-benzamideIndole without methoxy groupsAnticancer activity
N-(2-Oxoindole)-benzamideDifferent indole structureSimilar anticancer properties

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